Cas no 142489-50-7 (2-2-(phenylformamido)ethoxyacetic acid)

2-2-(Phenylformamido)ethoxyacetic acid is a specialized organic compound featuring a phenylformamido group linked to an ethoxyacetic acid moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and fine chemical synthesis. Its bifunctional nature allows for versatile modifications, enabling applications in peptide coupling, esterification, and other derivatization reactions. The compound exhibits good solubility in polar organic solvents, facilitating its use in solution-phase chemistry. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers favor this reagent for its consistent purity and predictable performance in synthetic pathways, particularly in the development of bioactive molecules and complex organic frameworks.
2-2-(phenylformamido)ethoxyacetic acid structure
142489-50-7 structure
Product Name:2-2-(phenylformamido)ethoxyacetic acid
CAS No:142489-50-7
MF:C11H13NO4
MW:223.225223302841
CID:3736977
PubChem ID:22411069
Update Time:2025-10-31

2-2-(phenylformamido)ethoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, [2-(benzoylamino)ethoxy]-
    • 2-[2-(phenylformamido)ethoxy]acetic acid
    • Acetic acid, 2-[2-(benzoylamino)ethoxy]-
    • 2-2-(phenylformamido)ethoxyacetic acid
    • [2-(phenylformamido)ethoxy]acetic acid
    • AKOS018011505
    • SFA48950
    • 142489-50-7
    • Z1323533873
    • EN300-133144
    • CS-0233383
    • SCHEMBL7778478
    • 2-[2-(phenylformamido)ethoxy]aceticacid
    • 2-(2-benzamidoethoxy)acetic acid
    • Inchi: 1S/C11H13NO4/c13-10(14)8-16-7-6-12-11(15)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15)(H,13,14)
    • InChI Key: YFEHBVFHXFCJAX-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COCCNC(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 223.08445790Da
  • Monoisotopic Mass: 223.08445790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 75.6Ų

2-2-(phenylformamido)ethoxyacetic acid Pricemore >>

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2-2-(phenylformamido)ethoxyacetic acid Related Literature

Additional information on 2-2-(phenylformamido)ethoxyacetic acid

Comprehensive Overview of 2-2-(Phenylformamido)ethoxyacetic Acid (CAS No. 142489-50-7): Properties, Applications, and Industry Insights

2-2-(Phenylformamido)ethoxyacetic acid (CAS No. 142489-50-7) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound, characterized by its phenylformamido and ethoxyacetic acid functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H13NO4, reflects a balance of hydrophilicity and lipophilicity, making it valuable for drug formulation and peptide synthesis.

Recent studies highlight the role of 2-2-(phenylformamido)ethoxyacetic acid in prodrug design, a trending topic in targeted drug delivery systems. Researchers are exploring its potential to enhance bioavailability of APIs (Active Pharmaceutical Ingredients), addressing frequent user queries like "how to improve drug solubility" or "novel excipients for oral formulations". The compound's carboxylate group allows for pH-dependent release mechanisms, aligning with current interests in smart drug carriers.

In analytical chemistry, CAS 142489-50-7 is utilized as a chromatographic reference standard, particularly in HPLC and LC-MS methods. Laboratories frequently search for "high-purity analytical standards" or "HPLC method development compounds", making this substance relevant to quality control workflows. Its UV-active aromatic ring enables sensitive detection at 254 nm, a feature valued in pharmaceutical impurity profiling.

The compound's amide linkage and ether bridge contribute to metabolic stability, a key consideration in medicinal chemistry optimization. This property resonates with industry discussions about "extending drug half-life" and "reducing hepatic clearance". Computational chemists are investigating its conformational flexibility using molecular docking simulations, connecting to popular searches about "AI in drug discovery" and "in silico ADMET prediction" tools.

From a regulatory perspective, 2-2-(phenylformamido)ethoxyacetic acid complies with major pharmacopeial standards (USP/EP), addressing concerns about "GMP-compliant intermediates". Its synthesis typically involves N-protected amino acid derivatives, a process frequently optimized for green chemistry principles – another hot topic in sustainable pharma manufacturing. Patent databases reveal growing applications in bioconjugation techniques, particularly for antibody-drug conjugates (ADCs) in oncology research.

Material scientists are examining the compound's potential in polymeric drug delivery systems, responding to searches about "stimuli-responsive biomaterials". Its dual functionality allows covalent attachment to PEG-based matrices or dendrimer scaffolds, making it valuable for controlled release formulations. Stability studies under various pH and temperature conditions confirm its suitability for long-acting injectables, a rapidly expanding market segment.

Quality specifications for CAS 142489-50-7 typically include ≥98% purity (HPLC), residual solvent limits, and stringent heavy metal testing – parameters highly searched by quality assurance professionals. The compound's crystalline form exhibits favorable flow properties, important for powder processing in tablet manufacturing. Recent publications discuss its derivatization into ester prodrugs, particularly for CNS-active compounds requiring blood-brain barrier penetration.

In conclusion, 2-2-(phenylformamido)ethoxyacetic acid represents a multifaceted tool for modern drug development, bridging small molecule chemistry and biopharmaceutical engineering. Its growing applications reflect industry needs for precision formulation and enhanced drug performance, positioning it as a compound of continuing interest across multiple scientific disciplines.

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